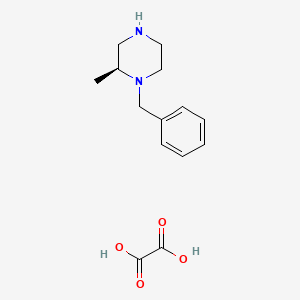
(S)-1-Benzyl-2-methylpiperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Benzyl-2-methylpiperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry. The oxalate salt form of this compound enhances its stability and solubility, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-2-methylpiperazine oxalate typically involves the following steps:
Formation of (S)-1-Benzyl-2-methylpiperazine: This can be achieved through the reaction of (S)-2-methylpiperazine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.
Formation of the Oxalate Salt: The free base (S)-1-Benzyl-2-methylpiperazine is then reacted with oxalic acid to form the oxalate salt. This reaction is typically performed in an aqueous or alcoholic solution, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reactions, ensuring proper mixing and temperature control.
Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-2-methylpiperazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of (S)-1-Benzyl-2-methylpiperazine.
Reduction: Reduced derivatives with modified piperazine rings.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
(S)-1-Benzyl-2-methylpiperazine oxalate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of other piperazine derivatives.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-2-methylpiperazine oxalate involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to various receptors in the central nervous system, modulating their activity and influencing neurotransmitter release.
Inhibit Enzymes: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulate Ion Channels: The compound can affect ion channels, altering the flow of ions across cell membranes and impacting cellular signaling.
Comparison with Similar Compounds
(S)-1-Benzyl-2-methylpiperazine oxalate can be compared with other similar compounds, such as:
1-Benzylpiperazine (BZP): A stimulant with similar structural features but different pharmacological effects.
2-Methylpiperazine: A simpler piperazine derivative with fewer functional groups and different reactivity.
N-Benzylpiperazine (NBP): Another piperazine derivative with distinct biological activities.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2S)-1-benzyl-2-methylpiperazine;oxalic acid |
InChI |
InChI=1S/C12H18N2.C2H2O4/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,11,13H,7-10H2,1H3;(H,3,4)(H,5,6)/t11-;/m0./s1 |
InChI Key |
PVRVUFUBILRRCW-MERQFXBCSA-N |
Isomeric SMILES |
C[C@H]1CNCCN1CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















